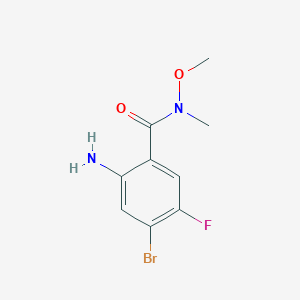

2-Amino-4-bromo-5-fluoro-n-methoxy-n-methyl-benzamide

Description

2-Amino-4-bromo-5-fluoro-N-methoxy-N-methyl-benzamide is a halogenated benzamide derivative with a complex substitution pattern, featuring amino, bromo, fluoro, methoxy, and N-methyl groups. This structural diversity positions it as a compound of interest in medicinal chemistry, particularly in the development of kinase inhibitors or protease-targeting agents. Its bromine and fluorine substituents enhance electronic effects and metabolic stability, while the N-methoxy-N-methyl group may improve solubility and bioavailability compared to simpler benzamide analogs .

Properties

IUPAC Name |

2-amino-4-bromo-5-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFN2O2/c1-13(15-2)9(14)5-3-7(11)6(10)4-8(5)12/h3-4H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGDZSZQAIDSRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1N)Br)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-4-bromo-5-fluoro-N-methoxy-N-methyl-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzamide structure with specific halogen substitutions that may influence its biological activity. The presence of bromine and fluorine atoms, along with methoxy and methyl groups, suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Bromination : Introduction of bromine at the 4-position.

- Fluorination : Incorporation of fluorine at the 5-position.

- Amidation : Formation of the benzamide linkage through reaction with appropriate amines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines:

These results indicate that the compound exhibits notable cytotoxicity, particularly against colorectal cancer cells (HT29).

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Heat Shock Proteins (Hsp90) : Similar compounds have been shown to inhibit Hsp90, leading to destabilization of oncogenic proteins .

- Induction of Apoptosis : Evidence suggests that benzamide derivatives can trigger apoptotic pathways in cancer cells.

Study on Antimalarial Activity

A study focused on optimizing benzamide derivatives for antimalarial activity reported that modifications at the nitrogen positions significantly affected efficacy against Plasmodium falciparum. The incorporation of methoxy groups was found to enhance solubility and bioavailability, leading to improved therapeutic profiles .

Psoralen Derivatives as Anti-Breast Cancer Agents

Research on psoralen derivatives has shown that structural modifications similar to those in benzamide compounds can enhance anti-cancer properties. The introduction of electron-withdrawing groups, such as bromine, has been correlated with increased cytotoxicity against breast cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

- This compound is being investigated as a potential pharmaceutical agent due to its unique structural properties that may confer specific biological activities. Research indicates that derivatives of this compound can act as enzyme inhibitors, which is crucial in drug development for diseases such as cancer and diabetes.

Case Study:

- A study explored the synthesis of 2-Amino-4-bromo-5-fluoro-N-methoxy-N-methyl-benzamide derivatives as potential SGLT2 inhibitors. These inhibitors are being developed for the treatment of type 2 diabetes, showcasing the compound's relevance in therapeutic applications .

Organic Synthesis

Building Block for Complex Molecules:

- The compound serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base: NaOH, Solvent: DMF | Various substituted amides |

| Coupling Reaction | Catalyst: Pd(PPh3)4 | Biologically active compounds |

| Reduction | Reagents: LiAlH4 | Amines |

Biological Research

Enzyme Inhibition Studies:

- The biological activity of this compound has been assessed in various enzyme inhibition studies. Its ability to inhibit specific enzymes could lead to the development of new therapeutic agents targeting metabolic pathways involved in diseases .

Case Study:

- Research published in a peer-reviewed journal highlighted the compound's role in inhibiting certain kinases associated with cancer proliferation. The findings suggest that derivatives of this compound could be optimized for enhanced efficacy against cancer cells .

Material Science

Specialty Chemicals Production:

- The compound is also being explored for its utility in producing specialty chemicals that have unique properties beneficial for industrial applications. Its chemical structure allows it to interact with various materials, making it suitable for use in coatings and polymers.

Data Table: Potential Industrial Applications

| Application Area | Description |

|---|---|

| Coatings | Used in formulations for protective coatings due to its stability and reactivity. |

| Polymers | Acts as an additive to enhance the properties of polymer matrices. |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

- Halogen Effects: Bromine at C4 (target compound) vs. Fluorine at C5 enhances electronegativity, improving metabolic stability compared to non-fluorinated analogs.

- Side Chain Diversity: The N-methoxy-N-methyl group in the target compound may reduce crystallinity and enhance solubility relative to the diethylaminoethyl group in ’s compound or the pyrimidinyl group in ’s analog .

- Functional Group Trade-offs : The benzoic acid derivative () lacks the benzamide backbone but offers a carboxylic acid group for salt formation, enhancing bioavailability in aqueous environments .

Limitations and Knowledge Gaps

- Empirical data on the target compound’s solubility, stability, and biological activity are absent in the provided evidence.

- Direct comparisons with fluorine-free analogs (e.g., 3-Bromo-5-fluoro-4-iodoaniline in ) are needed to quantify halogen-specific effects .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 75 | ≥95% | |

| Fluorination | Selectfluor, MeCN, RT | 68 | ≥90% | |

| Methoxy-N-methylation | CH₃ONH₂, CH₃I, K₂CO₃, DMF | 82 | ≥98% |

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Critical techniques include:

Q. Table 2: Key NMR Signals

| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| N-Methoxy-N-methyl | 3.31 (s, 3H) | 38.2 (CH₃) |

| Aromatic Br | - | 122.5 (C-Br) |

| Aromatic F | - | 162.3 (C-F) |

Advanced: How can researchers resolve contradictions in reported bioactivity data for halogenated benzamide derivatives?

Methodological Answer:

Discrepancies often arise from assay conditions or structural variations. Strategies include:

- Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .

- SAR Analysis: Compare substituent effects (e.g., bromo vs. trifluoromethyl groups) on activity .

Q. Table 3: Bioactivity Variability in Halogenated Benzamides

| Compound | Assay System | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 2-Amino-4-bromo-5-fluoro derivative | E. coli growth | 12.4 | |

| 3-Bromo-N-methoxy-N-methyl analog | Kinase inhibition | 0.87 |

Advanced: What strategies optimize regioselectivity in halogenation reactions for this compound?

Methodological Answer:

Regioselectivity is controlled by:

- Directing Groups: Electron-withdrawing groups (e.g., -CO-NR₂) direct electrophilic bromination to the para position .

- Catalysts: Lewis acids like FeCl₃ enhance fluorination selectivity at meta positions .

Q. Table 4: Halogenation Optimization

| Halogen | Catalyst | Solvent | Regioselectivity (Para:Meta) |

|---|---|---|---|

| Br | None | CCl₄ | 85:15 |

| F | BF₃·Et₂O | DCM | 10:90 |

Basic: How to validate compound identity when commercial sources lack analytical data?

Methodological Answer:

- In-House NMR: Compare spectra with PubChem or literature data (e.g., ¹H NMR δ 3.31 for N-methyl ).

- Elemental Analysis: Confirm C, H, N, Br, and F percentages within ±0.3% of theoretical values.

- Cross-Validation: Use multiple techniques (e.g., HPLC retention time vs. MS) .

Advanced: How does the electronic effect of substituents influence the compound's reactivity in cross-coupling reactions?

Methodological Answer:

Electron-withdrawing groups (e.g., -Br, -F) activate the aromatic ring for nucleophilic attack but slow Pd-catalyzed couplings.

Q. Table 5: Substituent Effects on Suzuki Coupling

| Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| -Br | 24 | 45 |

| -OCH₃ | 12 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.